

minimizing off-target effects of [Orn5]-URP TFA

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Compound of Interest

Compound Name: [Orn5]-URP TFA

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Technical Support Center: [Orn5]-URP TFA

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential off-target effects of **[Orn5]-URP TFA**, a putative peptide-based antagonist of the Urotensin-II Receptor (UTR).

Frequently Asked Questions (FAQs)

Q1: What is **[Orn5]-URP TFA** and what is its primary target?

A1: **[Orn5]-URP TFA** is a synthetic peptide analog of Urotensin-II Related Peptide (URP). The "Orn5" designation suggests that the amino acid at position 5 has been substituted with Ornithine, a modification likely intended to enhance antagonist properties or improve stability. TFA (trifluoroacetic acid) is the counterion used during peptide purification. Its primary target is the Urotensin-II Receptor (UTR), a G protein-coupled receptor (GPCR).^{[1][2]}

Q2: What is the mechanism of action for an antagonist of the Urotensin-II Receptor?

A2: The Urotensin-II Receptor (UTR) is a Gq protein-coupled receptor.^{[2][3]} Upon binding of the endogenous agonist Urotensin-II, the receptor activates a signaling cascade involving the Gαq subunit, which in turn activates Phospholipase C (PLC).^{[4][5]} PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).^{[4][5]} An antagonist like **[Orn5]-URP TFA** is designed to bind to the UTR and prevent this signaling cascade from being initiated by the endogenous ligand.

Q3: What are the potential off-target effects of a peptide-based antagonist like **[Orn5]-URP TFA**?

A3: Off-target effects for peptide-based drugs can arise from several factors:

- Binding to related receptors: Due to sequence homology, peptide antagonists may cross-react with other GPCRs, particularly those that bind structurally similar ligands (e.g., somatostatin receptors).[6]
- Non-specific membrane interactions: Peptides can have inherent physicochemical properties that lead to interactions with cell membranes, potentially causing cell lysis (hemolysis) or other cytotoxic effects.[7]
- Interactions with other proteins: Peptidomics studies can reveal unintended interactions with various intracellular or extracellular proteins.[8]

Q4: How can I minimize the risk of off-target effects in my experiments?

A4: Minimizing off-target effects involves a combination of careful experimental design and rational drug modifications.[9] Key strategies include:

- Using the lowest effective concentration: Titrate **[Orn5]-URP TFA** to determine the minimal concentration required for on-target antagonism to reduce the likelihood of off-target binding.
- Employing selectivity profiling: Test the compound against a panel of related GPCRs to identify potential cross-reactivity.
- Structural modifications: Strategies like PEGylation can sometimes reduce non-specific binding and improve the therapeutic index.[10]
- Using appropriate control experiments: Include negative and positive controls in all assays to help differentiate between on-target and off-target effects.

Troubleshooting Guides

Issue	Possible Cause	Recommended Action
Unexpected cellular response not consistent with UTR antagonism (e.g., increase in cAMP).	The peptide may be interacting with another GPCR that couples to a different G protein (e.g., Gs or Gi).	Perform a receptor profiling screen against a panel of known GPCRs. Utilize cell-based assays that measure different second messengers (e.g., cAMP, IP1) to identify the off-target signaling pathway. [11] [12]
High levels of cytotoxicity or cell death observed at effective concentrations.	The peptide may have non-specific membrane-disrupting properties.	Conduct a hemolysis assay to assess the peptide's lytic activity on red blood cells, which can be an indicator of general membrane toxicity. [7] Also, perform standard cytotoxicity assays like MTT or LDH release assays.
Inconsistent results between different cell lines.	The expression levels of the target receptor (UTR) and potential off-target receptors may vary between cell lines.	Quantify UTR expression in your cell lines of interest using techniques like qPCR or western blotting. Consider using a cell line with knockout of the UTR gene as a negative control.
Difficulty in achieving complete antagonism of Urotensin-II induced signaling.	The peptide may have a lower affinity for the receptor than the endogenous ligand, or there could be issues with peptide stability.	Determine the binding affinity (K _i) of [Orn5]-URP TFA using a competitive radioligand binding assay. [13] Assess the stability of the peptide in your experimental media over the time course of the experiment. [14]

Data Presentation

Table 1: Selectivity Profile of [Orn5]-URP TFA

This table presents hypothetical data comparing the binding affinity (K_i) of [Orn5]-URP TFA for the human Urotensin-II Receptor (UTR) versus other related GPCRs. A higher K_i value indicates lower binding affinity.

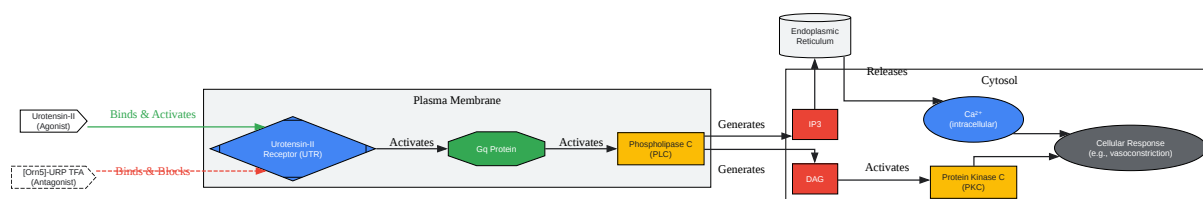
Receptor	Binding Affinity (K_i , nM)
Urotensin-II Receptor (UTR)	5.2
Somatostatin Receptor 1 (SSTR1)	> 10,000
Somatostatin Receptor 2 (SSTR2)	8,500
Angiotensin II Type 1 Receptor (AT1R)	> 10,000
Endothelin Receptor Type A (ETAR)	> 10,000

Table 2: On-Target vs. Off-Target Activity

This table summarizes the functional potency (IC_{50}) of [Orn5]-URP TFA in inhibiting its target pathway versus a measure of off-target cytotoxicity (hemolytic concentration 50%, HC_{50}). The Selectivity Index (SI) is a ratio of these two values (HC_{50}/IC_{50}), with higher values being more favorable.^[7]

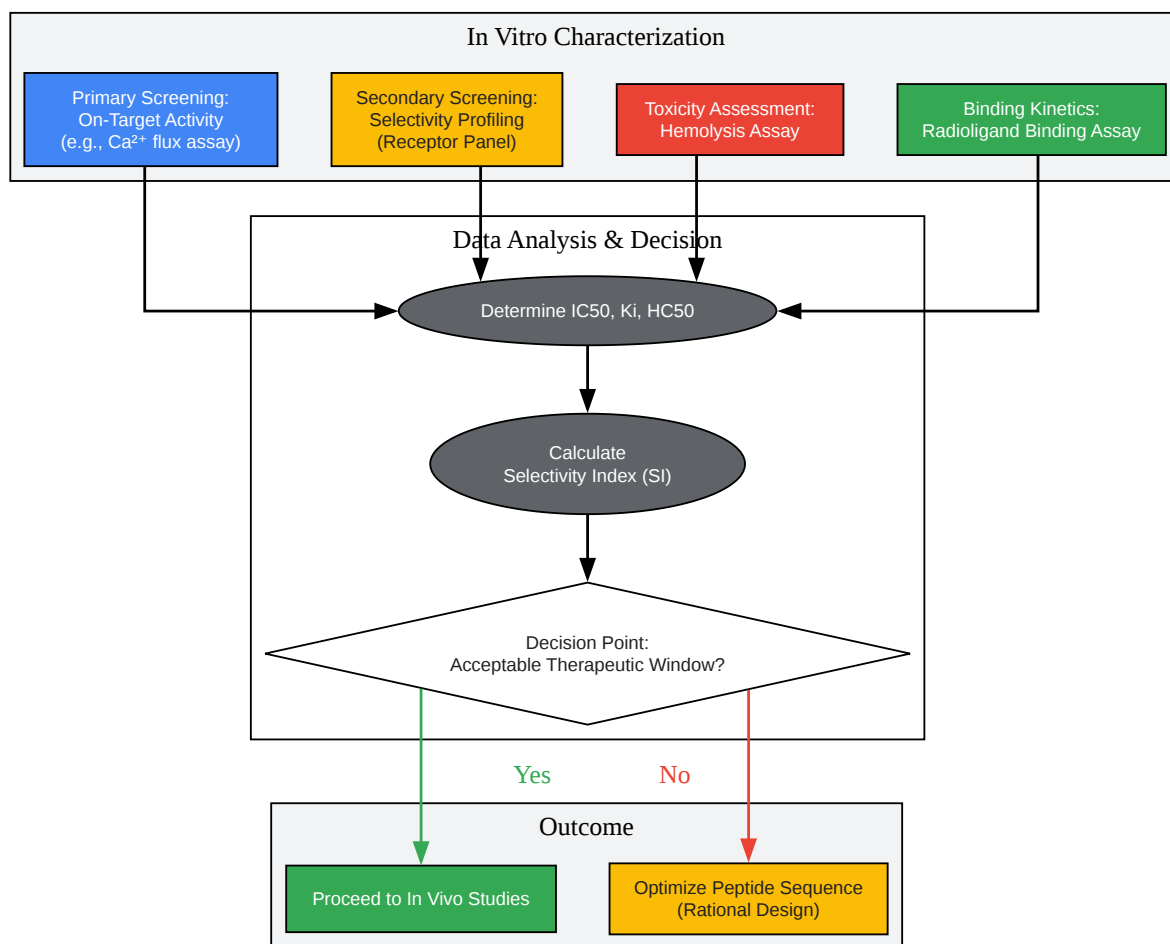
Parameter	Value
On-Target Potency (IC_{50} , nM)	15.8
Cytotoxicity (HC_{50} , μ M)	> 200
Selectivity Index (SI)	> 12,650

Mandatory Visualizations



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Caption: Urotensin-II signaling pathway and antagonist action.



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Caption: Workflow for assessing off-target effects.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Selectivity Profiling

This protocol is used to determine the binding affinity (K_i) of **[Orn5]-URP TFA** for the UTR and other potential off-target receptors.^{[13][15][16]}

Materials:

- Cell membranes prepared from cells expressing the receptor of interest (e.g., UTR, SSTR2).
- Radiolabeled ligand specific for the receptor (e.g., [125I]-Urotensin-II).
- **[Orn5]-URP TFA** stock solution.
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
- Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of **[Orn5]-URP TFA** in binding buffer.
- In a 96-well plate, add 50 µL of binding buffer, 50 µL of radiolabeled ligand (at a final concentration near its K_d), and 50 µL of the appropriate **[Orn5]-URP TFA** dilution.
- To initiate the binding reaction, add 50 µL of the cell membrane preparation (containing 10-20 µg of protein).
- Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

- Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the log concentration of **[Orn5]-URP TFA**. Fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Hemolysis Assay for Cytotoxicity Assessment

This protocol assesses the membrane-damaging potential of **[Orn5]-URP TFA** by measuring the lysis of red blood cells (RBCs).^{[7][17][18]}

Materials:

- Freshly collected red blood cells (e.g., from a rat or human donor).
- Phosphate-buffered saline (PBS), pH 7.4.
- **[Orn5]-URP TFA** stock solution.
- Positive control: 1% Triton X-100 in PBS.
- Negative control: PBS.
- 96-well microplate.
- Microplate reader (absorbance at 414 nm or 577 nm).

Procedure:

- Prepare a 2% (v/v) suspension of RBCs in PBS. Wash the RBCs by centrifugation and resuspension in PBS three times.
- Prepare serial dilutions of **[Orn5]-URP TFA** in PBS in a 96-well plate.
- Add 100 µL of the 2% RBC suspension to each well containing 100 µL of the peptide dilutions, positive control, or negative control.

- Incubate the plate at 37°C for 1 hour.
- Centrifuge the plate at 1000 x g for 10 minutes to pellet intact RBCs.
- Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
- Measure the absorbance of the supernatant at 414 nm or 577 nm to quantify hemoglobin release.
- Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = $[(\text{Abs_sample} - \text{Abs_negative_control}) / (\text{Abs_positive_control} - \text{Abs_negative_control})] \times 100$. Plot the % hemolysis against the peptide concentration to determine the HC50 value (the concentration causing 50% hemolysis).

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